molecular formula C19H19NO2 B12915027 Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 61449-18-1

Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-

Cat. No.: B12915027
CAS No.: 61449-18-1
M. Wt: 293.4 g/mol
InChI Key: SFZZQNBJYDJZIJ-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the isoxazole ring to a more saturated structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or saturated isoxazole derivatives.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving isoxazole-containing molecules.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy and phenylethyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole: Lacks the benzyloxy and phenylethyl groups, making it less complex.

    3-Methylisoxazole: Lacks the benzyloxy and phenylethyl groups, making it a simpler structure.

    2-Phenylethylisoxazole: Contains the phenylethyl group but lacks the benzyloxy group.

Uniqueness

5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole is unique due to the presence of both benzyloxy and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

CAS No.

61449-18-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-5-(2-phenyl-2-phenylmethoxyethyl)-1,2-oxazole

InChI

InChI=1S/C19H19NO2/c1-15-12-18(22-20-15)13-19(17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16/h2-12,19H,13-14H2,1H3

InChI Key

SFZZQNBJYDJZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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